3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of fluorophenyl, oxadiazole, and thieno[3,2-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through the reaction of a hydrazide with a nitrile oxide intermediate. The thieno[3,2-d]pyrimidine core can be synthesized via cyclization reactions involving thiourea and appropriate diketones. The final step often involves the coupling of the fluorophenyl groups to the oxadiazole and thieno[3,2-d]pyrimidine cores under specific conditions such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atoms with the nucleophile.
Scientific Research Applications
1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and photonics, where its electronic properties can be advantageous.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorophenyl groups can enhance binding affinity and specificity, while the oxadiazole and thieno[3,2-d]pyrimidine cores contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-bromophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 1-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its dual fluorophenyl groups, which can significantly influence its electronic properties and biological activity. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different reactivity and binding characteristics, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H14F2N4O3S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14F2N4O3S/c23-15-5-1-13(2-6-15)11-28-21(29)19-17(9-10-32-19)27(22(28)30)12-18-25-20(26-31-18)14-3-7-16(24)8-4-14/h1-10H,11-12H2 |
InChI Key |
OITPGDGBRHLJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F)F |
Origin of Product |
United States |
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